molecular formula C21H20BrN3O B2926389 1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine CAS No. 955976-18-8

1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine

Cat. No.: B2926389
CAS No.: 955976-18-8
M. Wt: 410.315
InChI Key: WICIQOSVVJMIHP-UHFFFAOYSA-N
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Description

1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a phenyl group, along with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and tolerates various functional groups and sterically hindered substrates.

Industrial Production Methods

Industrial production of this compound may involve the use of transition-metal catalysts and photoredox reactions to achieve high yields and purity . The process is optimized to ensure scalability and cost-effectiveness, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antileishmanial agent, it may inhibit key enzymes in the parasite’s metabolic pathway, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine is unique due to its combination of a pyrazole ring with a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O/c22-17-9-7-8-16(14-17)20-19(21(26)24-12-5-2-6-13-24)15-25(23-20)18-10-3-1-4-11-18/h1,3-4,7-11,14-15H,2,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICIQOSVVJMIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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